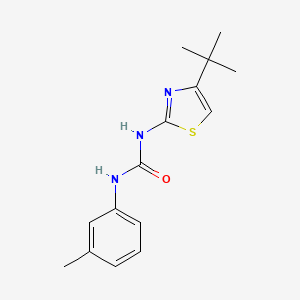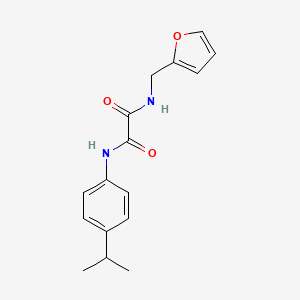![molecular formula C18H24ClN3O B4833219 N-[3-(2-pyrimidinyloxy)benzyl]cycloheptanamine hydrochloride](/img/structure/B4833219.png)
N-[3-(2-pyrimidinyloxy)benzyl]cycloheptanamine hydrochloride
Descripción general
Descripción
N-[3-(2-pyrimidinyloxy)benzyl]cycloheptanamine hydrochloride is a synthetic compound that has been widely studied for its potential therapeutic applications. It is commonly referred to as CYT387, and it belongs to a class of drugs known as JAK inhibitors. These drugs work by blocking the activity of a family of enzymes known as Janus kinases, which are involved in the regulation of immune system function and inflammation.
Mecanismo De Acción
CYT387 works by inhibiting the activity of Janus kinases, which play a critical role in the signaling pathways that regulate immune system function and inflammation. By blocking the activity of these enzymes, CYT387 can reduce the production of cytokines and other inflammatory molecules, which can help to suppress tumor growth and improve immune system function.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, CYT387 has been shown to have a number of other biochemical and physiological effects. These include the inhibition of platelet aggregation, the reduction of inflammation in the liver, and the promotion of erythropoiesis, the process by which red blood cells are produced.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CYT387 as a research tool is its specificity for Janus kinases, which allows for the selective inhibition of these enzymes without affecting other signaling pathways. However, like any experimental tool, CYT387 has certain limitations. For example, its effects may be cell type-specific, and its potency may vary depending on the experimental conditions.
Direcciones Futuras
There are a number of potential future directions for research on CYT387. One area of interest is the development of combination therapies that incorporate CYT387 with other drugs to enhance its anti-tumor activity. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with CYT387. Finally, there is ongoing interest in the development of new JAK inhibitors with improved potency and selectivity.
Aplicaciones Científicas De Investigación
CYT387 has been the subject of extensive scientific research, particularly in the field of oncology. It has been shown to have potent anti-tumor activity in preclinical models of myeloproliferative neoplasms, a group of blood cancers characterized by the overproduction of certain types of blood cells. CYT387 has also shown promise in the treatment of other types of cancers, including breast cancer and prostate cancer.
Propiedades
IUPAC Name |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]cycloheptanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.ClH/c1-2-4-9-16(8-3-1)21-14-15-7-5-10-17(13-15)22-18-19-11-6-12-20-18;/h5-7,10-13,16,21H,1-4,8-9,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSOVLBRNRSLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC(=CC=C2)OC3=NC=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4833151.png)
![methyl 2-{4-[(2-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4833158.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4833160.png)


![methyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4833180.png)

![2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B4833201.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4833207.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4833212.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4833229.png)
![2-cyano-3-[1-(3-fluorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)acrylamide](/img/structure/B4833233.png)